3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone is a complex organic compound featuring a unique structure that combines a benzodioxin moiety with a propanone and an amino group. This compound is characterized by its specific arrangement of atoms, which includes a 1,4-benzodioxane ring fused with an amine and a ketone functional group. The molecular formula is C${16}$H${17}$N${1}$O${3}$, and it has been identified as having potential biological activity due to its structural properties.
Research indicates that compounds containing the benzodioxin structure exhibit a range of biological activities. Specifically, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone has shown:
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone typically involves several steps:
The unique properties of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone suggest various applications:
Interaction studies have demonstrated that this compound interacts effectively with various biological targets. Specific investigations include:
Several compounds share structural similarities with 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone. Here are some notable examples:
The uniqueness of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone lies in its combination of functional groups that enhance its biological activity while maintaining structural integrity.
The 1,4-benzodioxin scaffold first gained prominence through natural products such as silybin (a flavonolignan from milk thistle) and purpurenol (a neolignan). These compounds demonstrated early hepatoprotective and antioxidant activities, prompting synthetic exploration. By the mid-20th century, derivatives like doxazosin—an α1-adrenergic antagonist for hypertension—showcased the scaffold’s adaptability. The 1980s marked a turning point with the development of aryl acetic/aryl propionic acid-containing benzodioxins, which exhibited potent anti-inflammatory properties. Recent decades have seen diversification into anticancer agents, exemplified by CCT251236, a 1,4-benzodioxane bisamide inhibiting HSF1 pathways in ovarian cancer.
The 1,4-benzodioxin core offers three critical advantages:
Table 1: Bioactive 1,4-Benzodioxin Derivatives and Their Modifications
| Compound | Substitution Pattern | Therapeutic Use |
|---|---|---|
| Doxazosin | 6-Methoxy, 7-amide | Hypertension |
| CCT251236 | 6-Bisamide | Ovarian cancer |
| Target Compound* | 6-Amino, 4-methyl | Under investigation |
*3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone
Synthesized via gallic acid-based routes, this compound emerged from efforts to optimize 1,4-benzodioxane-6-carboxylic acid amides. Key structural features include:
Recent studies highlight its role as a chemical probe for PD-1/PD-L1 immune checkpoint inhibition, though detailed mechanistic data remain unpublished.
Amino substitutions at position 6 significantly alter pharmacodynamics:
Structural Comparison
$$ \text{3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone} $$
$$ \text{C}{18}\text{H}{19}\text{NO}{3} \quad \text{MW: 297.35 g/mol} \quad \lambda{\text{max}}: 278 \text{ nm (in MeOH)} $$